molecular formula C10H12O4 B1584991 Methyl 3,5-dimethoxybenzoate CAS No. 2150-37-0

Methyl 3,5-dimethoxybenzoate

Cat. No.: B1584991
CAS No.: 2150-37-0
M. Wt: 196.2 g/mol
InChI Key: YXUIOVUOFQKWDM-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethoxybenzoate is an organic compound with the molecular formula C₁₀H₁₂O₄. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by methoxy groups (–OCH₃), and the carboxylic acid group is esterified with a methyl group (–COOCH₃). This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,5-dimethoxybenzoate can be synthesized through the esterification of 3,5-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Methyl 3,4-dimethoxybenzoate
  • Methyl 3,5-dihydroxybenzoate
  • Methyl 3,5-dimethylbenzoate

Comparison: Methyl 3,5-dimethoxybenzoate is unique due to the presence of two methoxy groups at positions 3 and 5, which significantly influence its chemical reactivity and properties. Compared to methyl 3,4-dimethoxybenzoate, the position of the methoxy groups alters the compound’s electronic distribution and reactivity. Methyl 3,5-dihydroxybenzoate, with hydroxyl groups instead of methoxy groups, exhibits different hydrogen bonding and solubility properties. Methyl 3,5-dimethylbenzoate, with methyl groups instead of methoxy groups, shows different steric and electronic effects .

Properties

IUPAC Name

methyl 3,5-dimethoxybenzoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O4/c1-12-8-4-7(10(11)14-3)5-9(6-8)13-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUIOVUOFQKWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50175838
Record name Methyl 3,5-dimethoxybenzoate
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Molecular Weight

196.20 g/mol
Source PubChem
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CAS No.

2150-37-0
Record name Methyl 3,5-dimethoxybenzoate
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Record name Methyl 3,5-dimethoxybenzoate
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Record name Methyl 3,5-dimethoxybenzoate
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Record name Methyl 3,5-dimethoxybenzoate
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Record name Methyl 3,5-dimethoxybenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Methyl 3,5-dimethoxybenzoate in organic synthesis?

A1: this compound is a versatile building block in organic synthesis. Its structure, featuring a benzene ring with two methoxy groups and an ester functionality, allows for diverse chemical transformations. For example, it can be used as a starting material to create bicyclic herbicide precursors through intramolecular Stork-Danheiser kinetic alkylation reactions []. It also serves as a precursor for synthesizing 3,5-dimethoxybenzaldehyde, a valuable compound in various applications []. Additionally, it's a key component in the production of 3,5-dimethoxyphthalic anhydride, a precursor to substituted anthraquinones and hypericin derivatives [].

Q2: Can you elaborate on the synthesis of 3,5-dimethoxybenzaldehyde from this compound?

A2: The synthesis of 3,5-dimethoxybenzaldehyde involves a two-step process. First, this compound is synthesized from 3,5-dihydroxybenzoic acid through esterification with dimethyl sulfate under alkaline conditions. Subsequently, catalytic hydrogenation using a MnOx/y-Al2O3 catalyst converts the ester to 3,5-dimethoxybenzaldehyde with a high yield [].

Q3: Are there any unique reactions associated with this compound?

A3: Research has revealed an unusual reaction between this compound and Thallium(III) trinitrate in the presence of trifluoroacetic acid []. While the specific details of this reaction are not elaborated upon in the provided abstracts, it highlights the compound's potential to undergo unexpected transformations, opening avenues for further investigation.

Q4: How does the bromination of this compound proceed?

A4: The bromination of this compound is influenced by the directing effects of the substituents on the aromatic ring. Studies have shown that by carefully controlling the reaction conditions, it's possible to selectively obtain different brominated derivatives [, ]. This selectivity is crucial in synthetic pathways where specific isomers are desired, such as in the synthesis of Mycophenolic acid, where a controlled bromination step is employed to obtain a key intermediate [].

Q5: What insights have been gained from studying the bromination of this compound and similar compounds?

A5: Research on the bromination of this compound and analogous anisoles has revealed crucial factors governing the selectivity of bromination in these systems []. Steric hindrance around the methoxy groups and the reaction kinetics versus thermodynamics play a significant role in determining the final product distribution. These insights contribute to a better understanding of aromatic electrophilic substitution reactions and their manipulation for desired synthetic outcomes.

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